Methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that incorporates both thiophene and pyridine moieties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that may confer biological activity.
This compound can be synthesized through various chemical reactions involving thiophene derivatives and sulfamoyl groups. It is classified under the broader category of thiophene derivatives, which are known for their diverse chemical properties and applications in organic synthesis and drug development.
Methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate belongs to the class of sulfamoyl thiophene carboxylates. These compounds are characterized by the presence of a sulfamoyl group (-SO2NH2) attached to a thiophene ring, which is further substituted with a carboxylate group. This classification indicates its potential utility in pharmaceutical applications, particularly as a scaffold for drug design.
The synthesis of methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate can be achieved through several synthetic routes. A common method involves the reaction of thiophene derivatives with pyridine-based sulfamoyl precursors.
Technical Details:
The synthesis can be optimized by adjusting reaction times, temperatures, and concentrations of reactants to improve yields.
The molecular structure of methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate features:
The molecular formula is , with a molecular weight of approximately 316.37 g/mol. The structural representation can be derived from its SMILES notation: CC(=O)O.Cc1c(S(=O)(=O)N)c(c(c1)N=C(c1cccs1)c1ccccc1)
.
Methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate can participate in several chemical reactions, including:
The reaction mechanisms typically involve:
The mechanism of action for methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is not fully elucidated but is hypothesized based on its structural components:
Studies indicate that similar compounds exhibit antimicrobial and anticancer activities, suggesting that this compound may also possess therapeutic potential.
Relevant data on these properties can be obtained from chemical databases such as PubChem or ChemicalBook.
Methyl 3-({[2-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate has potential applications in:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4